N-[(4-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7 and a sulfanyl-linked acetamide moiety. The acetamide is further modified with a 4-chlorophenylmethyl group, which may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-16-8-6-14(7-9-16)10-23-18(27)12-28-21-20-19(25-13-26-21)17(11-24-20)15-4-2-1-3-5-15/h1-9,11,13,24H,10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWKQOEMAXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Formation of the acetamide linkage: This involves acylation reactions using acetic anhydride or similar reagents.
Attachment of the 4-chlorobenzyl group: This final step can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the acetamide group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It serves as a probe in biochemical studies to understand enzyme interactions and cellular pathways. Medicine Industry : Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, including sulfanyl acetamide linkages, heterocyclic cores, or substituted aryl groups. Their comparative analysis highlights trends in substituent effects and physicochemical properties.
2.1. Sulfonyl-Modified Acetamides ()
Compounds 6a–6e (Table 1) feature a 2-(methyl(phenyl)amino)acetamide backbone with varying sulfonylbenzyl groups. These analogues demonstrate how substituents influence melting points (a proxy for crystallinity and intermolecular interactions):
- Key Insight : The 4-chlorophenyl substituent in 6c confers the highest melting point (134–135°C), likely due to enhanced dipole interactions and molecular packing compared to electron-donating (e.g., 4-methoxy in 6b ) or bulky (e.g., naphthyl in 6e ) groups . This trend suggests that halogenation improves crystallinity, a property relevant to the target compound’s 4-chlorophenylmethyl group.
2.2. Thieno[3,2-d]pyrimidine-Based Analogues ()
The compound N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (MW: 465.6 g/mol) shares a sulfanyl acetamide linkage but replaces the pyrrolo[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine system. Key differences include:
- Substituent Effects : The 4-methylphenyl group at position 7 (vs. phenyl in the target) may reduce steric hindrance, while the 4-oxo group could enhance hydrogen-bond acceptor capacity .
2.3. Triazole-Containing Analogues ()
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-64-3) replaces the pyrrolopyrimidine core with a 1,2,4-triazole ring. Notable contrasts:
- Heterocycle Rigidity : The triazole ring is planar and aromatic, differing from the fused bicyclic system of pyrrolopyrimidine. This may impact conformational flexibility and target engagement .
Research Implications
- Structure-Activity Relationships (SAR) : The 4-chlorophenyl group in both the target and 6c enhances intermolecular interactions, suggesting its utility in optimizing crystalline formulations .
- Biological Target Compatibility: Thienopyrimidine and triazole cores offer alternatives for tuning electronic properties and solubility while retaining sulfanyl acetamide pharmacophores .
Biological Activity
N-[(4-Chlorophenyl)methyl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures. Its molecular formula is , with a molecular weight of 472.0 g/mol. The IUPAC name for this compound is N-[(4-chlorophenyl)methyl]-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN5OS |
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Core Structures : The synthesis begins with the preparation of the 4-chlorophenylmethyl and pyrimidine units.
- Coupling Reactions : These core structures undergo coupling with sulfanyl and acetamide groups using various reagents such as chlorinating agents and catalysts.
- Purification : The final product is purified using advanced techniques to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Research indicates that it may influence cellular signaling mechanisms, potentially leading to therapeutic effects.
Pharmacological Studies
Recent studies have explored the compound's potential in various therapeutic areas:
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound induced apoptosis in these cells, with IC50 values indicating effective growth inhibition.
Cell Line IC50 (µM) A549 49.85 HepG2 12.5 - Antibacterial Activity : The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.
- Enzyme Inhibition : Studies have indicated that this compound acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes and disease states.
Case Studies
A notable study evaluated the binding interactions of N-[(4-chlorophenyl)methyl]-2-{7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-y} sulfanylacetamide with bovine serum albumin (BSA). This study utilized docking simulations to predict binding affinities and interactions at the molecular level, providing insights into its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
